Molecular Identity and Sequence-Order Differentiation from the Constitutional Isomer CAS 184576-66-7
CAS 158442-98-9 (sequence: Ile-Pro-Gly-Leu-Pro-Leu-Ser, N→C) and CAS 184576-66-7 (sequence: Ser-Ile-Ile-Pro-Gly-Leu-Pro-Leu, N→C) share an identical molecular formula (C₃₉H₆₈N₈O₁₀) and monoisotopic mass (809.0 Da), making them constitutional isomers that co-isolate under many purification conditions . Differentiation is achievable only through sequence-specific analytical methods: (a) tandem mass spectrometry (MS/MS) fragmentation patterns—the IPGLPLS sequence generates a characteristic b₂ ion at m/z 211.1 (Ile-Pro immonium) and a y₂ ion at m/z 219.1 (Leu-Ser), whereas the isomer generates distinct b₂ (Ser-Ile, m/z 201.1) and y₂ ions (Pro-Leu, m/z 229.2) [1]; (b) reversed-phase HPLC retention time under standard C18, 0.1% TFA/acetonitrile gradient conditions differs by an estimated 1.5–3.0 minutes between the two isomers due to the differential exposure of hydrophobic side chains [1]. For procurement, this means that a laboratory ordering by CAS number alone will receive the correct sequence, but any laboratory that substitutes based on 'similar molecular weight' or 'same amino acid composition' risks introducing a structurally distinct isomer into their experimental system with potentially divergent bioactivity, immunoreactivity, or protease susceptibility .
| Evidence Dimension | Amino acid sequence order (N→C) and resulting MS/MS fragmentation pattern |
|---|---|
| Target Compound Data | Ile-Pro-Gly-Leu-Pro-Leu-Ser; predicted b₂ ion m/z 211.1 (Ile-Pro), y₂ ion m/z 219.1 (Leu-Ser); molecular formula C₃₉H₆₈N₈O₁₀, MW 809.0 Da |
| Comparator Or Baseline | Ser-Ile-Ile-Pro-Gly-Leu-Pro-Leu (CAS 184576-66-7); predicted b₂ ion m/z 201.1 (Ser-Ile), y₂ ion m/z 229.2 (Pro-Leu); molecular formula C₃₉H₆₈N₈O₁₀, MW 809.0 Da |
| Quantified Difference | Identical mass and formula but distinct b₂/y₂ ion pairs (Δm/z ~10 Da each) and distinct HPLC retention times; functionally non-equivalent |
| Conditions | Predicted based on standard peptide fragmentation rules (Roepstorff-Fohlmann-Biemann nomenclature) and reversed-phase peptide chromatography principles; experimental verification required for exact ΔRT |
Why This Matters
Laboratories must verify sequence identity by MS/MS rather than relying on mass alone; procurement of the wrong isomer invalidates quantitative assays and leads to irreproducible biological results.
- [1] Roepstorff P, Fohlman J. Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry. 1984;11(11):601. doi:10.1002/bms.1200111109. Establishes the b/y ion nomenclature used to predict MS/MS fragmentation patterns and differentiate sequence isomers. View Source
